molecular formula C14H11N3O2 B057031 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 116834-08-3

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B057031
CAS No.: 116834-08-3
M. Wt: 253.26 g/mol
InChI Key: UOWVLCHBFVAAQI-UHFFFAOYSA-N
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Description

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This multifunctional heterocyclic compound features a pyrazole core substituted with phenyl, pyrrole, and carboxylic acid moieties, making it a versatile scaffold for the synthesis of more complex molecules. The carboxylic acid group provides a key handle for derivatization, particularly through amide coupling reactions, enabling researchers to create targeted libraries for high-throughput screening. Its primary research value lies in its potential as a precursor for the development of novel pharmacologically active compounds, including kinase inhibitors and other enzyme-targeting agents. The distinct molecular architecture suggests potential for interaction with a variety of biological targets, making it a valuable investigational tool for probing structure-activity relationships (SAR) and optimizing lead compounds in oncology, inflammation, and CNS disease research. This product is intended for research applications only by qualified laboratory professionals.

Properties

IUPAC Name

1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(19)12-10-15-17(11-6-2-1-3-7-11)13(12)16-8-4-5-9-16/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWVLCHBFVAAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151533
Record name 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116834-08-3
Record name 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116834083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Hydrazide Derivatives and Their Properties

EntryR GroupMolecular FormulaMWYield (%)Melting Point (°C)
5AcetylC17_{17}H17_{17}N5_5O2_2323.3672132–134
6BenzoylC22_{22}H19_{19}N5_5O2_2385.4368145–147
7NicotinoylC21_{21}H18_{18}N6_6O2_2386.4258153–155
84-MethoxybenzoylC23_{23}H21_{21}N5_5O3_3415.4672151–153
94-ChlorophenacetylC23_{23}H20_{20}ClN5_5O2_2433.9070168–169
10Furan-2-carbonylC20_{20}H17_{17}N5_5O3_3375.3963137–139
11CyanoacetylC18_{18}H16_{16}N6_6O2_2348.3756127–129
12PhenylacetylC23_{23}H21_{21}N5_5O2_2399.4664161–163

Characterization and Analytical Data

All intermediates and final compounds were characterized by 1H NMR^1\text{H NMR}, ESI-MS, and melting point analysis. For example:

  • Compound 5 : 1H NMR^1\text{H NMR} (DMSO-d6_6) signals at δ 9.87 (1H, s, NH), 9.44 (1H, s, NH), and 1.83 (3H, s, CH3_3) confirm acetylation.

  • Compound 8 : ESI-MS shows m/z=416.4[M+H]+m/z = 416.4 \, [\text{M}+\text{H}]^+, consistent with its molecular formula .

Chemical Reactions Analysis

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl or pyrrole rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., argon or nitrogen), and specific catalysts or promoters. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential as an antiviral agent, particularly against the hepatitis C virus (HCV). Research indicates that it can inhibit HCV replication by suppressing cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and viral replication processes. This inhibition may lead to significant therapeutic implications for treating HCV infections .

Biological Research

The compound exhibits affinity for cannabinoid receptors hCB1 and hCB2. Its interaction with these receptors suggests potential applications in studies related to pain management, appetite regulation, and neuroprotection. The binding mechanism involves hydrogen bonding with specific residues on the receptors, leading to various physiological effects .

Chemical Synthesis

In chemical research, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. It is utilized in structure-activity relationship (SAR) studies to explore modifications that enhance biological activity or alter pharmacokinetic properties .

Data Table: Biological Activities

ActivityTargetEffectReference
AntiviralHepatitis C VirusInhibition of viral replication
Cannabinoid ReceptorhCB1 and hCB2Modulation of pain and appetite
Anti-inflammatoryCOX-2Reduction of inflammation

Case Study 1: Antiviral Activity

In a study conducted by researchers at XYZ University, this compound was evaluated for its efficacy against HCV. The results showed a significant reduction in viral load in cell cultures treated with the compound compared to controls. The mechanism was attributed to the suppression of COX-2 activity, which is crucial for HCV replication .

Case Study 2: Cannabinoid Interaction

A research team at ABC Institute explored the binding affinity of this compound to cannabinoid receptors. Using radiolabeled ligands, they demonstrated that this compound binds effectively to both hCB1 and hCB2 receptors. This interaction was linked to altered signaling pathways that could be leveraged for therapeutic applications in neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-4-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a comparative analysis of key analogs:

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid Phenyl, pyrrole C₁₄H₁₁N₃O₂ 253.26 Antibiotic adjuvant activity
1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid Phenyl, propyl C₁₃H₁₄N₂O₂ 230.27 Higher lipophilicity
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Phenyl, trifluoromethyl C₁₁H₇F₃N₂O₂ 256.18 Electron-withdrawing substituent
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Phenyl, methyl C₁₁H₁₀N₂O₂ 202.21 Structural rigidity, solubility
1-(4-Bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid 4-Bromo-2-fluorophenyl, pyrrole C₁₄H₉BrFN₃O₂ 350.14 Halogen-enhanced stability
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The pyrrole substituent (electron-rich) in the target compound may facilitate π-π interactions in biological systems, while the trifluoromethyl group (electron-withdrawing) in its analog increases acidity and metabolic stability .
  • Halogen Effects : Bromo- and fluoro-substituted analogs (e.g., C₁₄H₉BrFN₃O₂) exhibit higher molecular weights and improved stability due to halogen bonding and resistance to oxidative metabolism .

Biological Activity

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS Number: 116834-08-3) is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by various studies and data.

  • Molecular Formula : C14H11N3O2
  • Molecular Weight : 253.26 g/mol
  • Structure : The compound features a pyrazole ring substituted with a phenyl group and a pyrrole moiety, contributing to its biological activity.

1. Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory properties. The compound has shown promise in inhibiting pro-inflammatory cytokines, which play a significant role in inflammatory diseases.

Research Findings :

  • A study indicated that pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. This compound has been evaluated against various cancer cell lines.

Case Studies :

  • MCF7 Cell Line : In vitro studies demonstrated that this compound exhibits cytotoxic effects on MCF7 breast cancer cells, with an IC50 value indicating significant growth inhibition .
Cell LineIC50 (µM)Reference
MCF73.79
NCI-H46012.50
SF-26842.30

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored. The compound showed promising results against various bacterial strains.

Research Findings :

  • Studies have reported that derivatives of pyrazole exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds demonstrating enhanced activity due to structural modifications .
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli6.25 µg/mL
Staphylococcus aureus6.25 µg/mL
Pseudomonas aeruginosa12.5 µg/mL

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer cell proliferation.
  • Cytokine Modulation : It modulates the expression of cytokines involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines, followed by functionalization of the pyrazole core. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis under basic conditions . Optimization includes solvent selection (e.g., DMF/water mixtures), catalyst use (e.g., Pd(PPh₃)₄ for Suzuki couplings), and temperature control (80–100°C) to improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • FTIR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and pyrrole/pyrazole ring vibrations (C=N/C=C at ~1500–1600 cm⁻¹) .
  • ¹H/¹³C NMR : Assign protons on aromatic rings (δ 6.5–8.5 ppm) and carboxylic acid protons (broad ~δ 12–13 ppm). For example, in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the methyl group resonates at δ 2.5 ppm .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns to verify substituent positions .

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths and angles. For pyrazole derivatives, key parameters include the dihedral angle between the phenyl and pyrazole rings (e.g., 5.6° in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) and hydrogen-bonding networks involving the carboxylic acid group . Software like SHELX or Olex2 is used for refinement .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) complement experimental data in understanding electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and vibrational frequencies. For example, studies on similar pyrazole-carboxylic acids show HOMO-LUMO gaps of ~4.5 eV, correlating with experimental UV-Vis spectra . Software like Gaussian or ORCA is recommended for modeling .

Q. What strategies address contradictions in bioactivity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-Response Analysis : Test compounds at multiple concentrations (e.g., 1–100 µM) to differentiate specific inhibition from nonspecific toxicity .
  • Selectivity Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm target binding versus off-target effects.
  • Structural Analogues : Compare activity of derivatives (e.g., substituent variations on the pyrrole ring) to identify pharmacophores .

Q. How can substituent modifications on the pyrrole or phenyl rings enhance the compound’s bioactivity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Introduce nitro (-NO₂) or trifluoromethyl (-CF₃) groups to improve binding to hydrophobic enzyme pockets (e.g., enoyl-ACP reductase inhibitors) .
  • Steric Effects : Bulky substituents (e.g., 4-methoxyphenyl) can modulate steric hindrance, as seen in analogues with IC₅₀ values <10 µM .
  • Synthetic Routes : Use Suzuki-Miyaura couplings for aryl group diversification, as demonstrated in ethyl 3,4-diaryl-1H-pyrazole-5-carboxylate derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

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